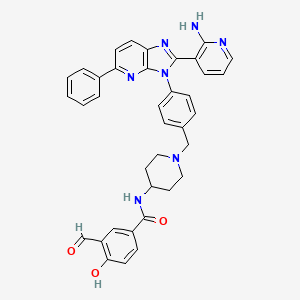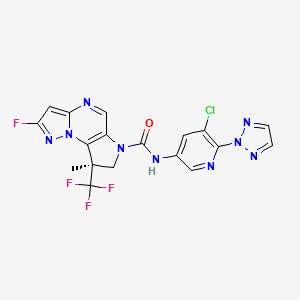
9A59Esa73N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SGR-1505 is a potent and orally available allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1. This compound has demonstrated significant anti-tumor activity, particularly in the treatment of mature B-cell malignancies. It is currently being evaluated in Phase 1 clinical trials for its efficacy and safety in patients with relapsed or refractory B-cell lymphomas .
Vorbereitungsmethoden
The discovery and synthesis of SGR-1505 involved advanced physics-based modeling techniques combined with machine learning methods. The Schrödinger team explored extensive sets of de novo design ideas to identify a novel hit series. Multi-parameter optimization allowed efficient prioritization of molecules with good potency and drug-like properties. The synthesis involved the creation of 78 compounds in the lead series and 129 compounds overall .
Analyse Chemischer Reaktionen
SGR-1505 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s design was optimized using free energy perturbation modeling to predict relative binding energies accurately. This approach allowed the identification of several novel, highly potent series with well-balanced properties .
Wissenschaftliche Forschungsanwendungen
SGR-1505 has shown strong anti-tumor activity alone and in combination with Bruton Tyrosine Kinase inhibitors in multiple in vivo B-cell lymphoma xenograft models. It is being studied for its potential to treat various subtypes of non-Hodgkin’s B-cell lymphomas and chronic lymphocytic leukemia. The compound’s ability to inhibit mucosa-associated lymphoid tissue lymphoma translocation protein 1 makes it a promising candidate for treating diseases associated with lymphocyte regulation .
Wirkmechanismus
SGR-1505 functions as an allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1. This protein is a key mediator of nuclear factor kappa B signaling, which is crucial for the survival and proliferation of B-cell lymphomas. By inhibiting mucosa-associated lymphoid tissue lymphoma translocation protein 1, SGR-1505 disrupts this signaling pathway, leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
SGR-1505 is compared with other mucosa-associated lymphoid tissue lymphoma translocation protein 1 inhibitors, such as JNJ-67856633. SGR-1505 has shown excellent potency in biochemical assays and strong anti-proliferative effects on activated B cell-like diffuse large B cell lymphoma cell lines. Its unique combination of high potency, specificity, and favorable drug-like properties makes it a potential best-in-class compound .
Eigenschaften
CAS-Nummer |
2661481-41-8 |
|---|---|
Molekularformel |
C18H12ClF4N9O |
Molekulargewicht |
481.8 g/mol |
IUPAC-Name |
(3R)-N-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-11-fluoro-3-methyl-3-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H12ClF4N9O/c1-17(18(21,22)23)8-30(11-7-24-13-5-12(20)29-31(13)14(11)17)16(33)28-9-4-10(19)15(25-6-9)32-26-2-3-27-32/h2-7H,8H2,1H3,(H,28,33)/t17-/m1/s1 |
InChI-Schlüssel |
DEMHKALZEXJNJH-QGZVFWFLSA-N |
Isomerische SMILES |
C[C@]1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |
Kanonische SMILES |
CC1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
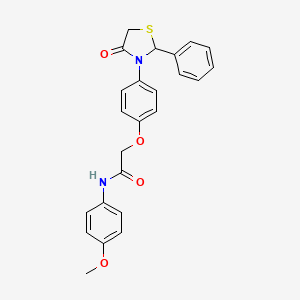
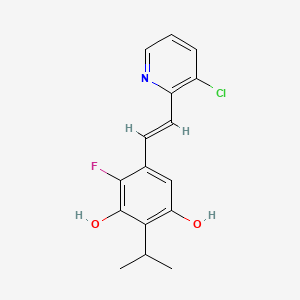
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)


![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
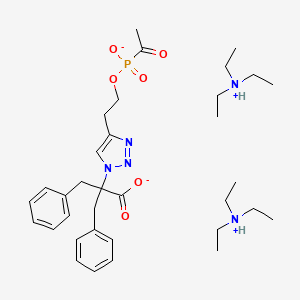
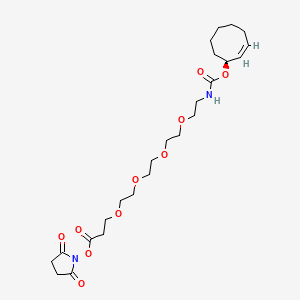
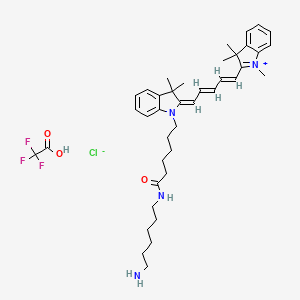
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)

